Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate
Übersicht
Beschreibung
Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate, also known as MMTIC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MMTIC belongs to the class of thiazine derivatives, which have been found to exhibit potent biological activities.
Wirkmechanismus
The exact mechanism of action of Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate is not fully understood. However, it is believed to exert its biological activity through the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress in cancer cells, leading to cell death. Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate has also been shown to modulate the expression of key genes involved in cell signaling and immune response, leading to its anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate has several advantages for lab experiments, including its high potency and specificity for cancer cells, making it an effective tool for studying cancer biology and developing new cancer therapies. However, Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate also has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate. These include the optimization of its pharmacokinetic properties, the development of new formulations for improved delivery, and the investigation of its potential use in combination with other anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate and to explore its potential use in the treatment of other diseases, such as infectious diseases and inflammatory disorders.
In conclusion, Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate is a promising compound with potent biological activities. Its potential use as a therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders, makes it an exciting area of research. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate can be synthesized through a multistep process, which involves the reaction of 2-aminothiazoline with methyl acrylate, followed by the addition of methyl isocyanate. The resulting product is then treated with sodium hydroxide to yield Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate. This synthesis method has been optimized to produce high yields of Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate with good purity.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including lung, breast, and prostate cancer. Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate has also been shown to possess antimicrobial, antiviral, and anti-inflammatory properties, making it a promising candidate for the treatment of infectious diseases and inflammatory disorders.
Eigenschaften
IUPAC Name |
methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-9-8-10(2)6(11)4-5(14-8)7(12)13-3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQXFWGUQBPHAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)CC(S1)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346444 | |
Record name | methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate | |
CAS RN |
16238-42-9 | |
Record name | methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.